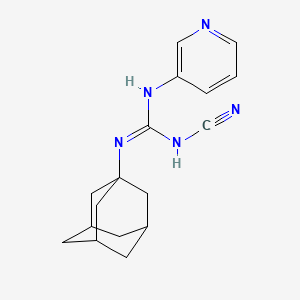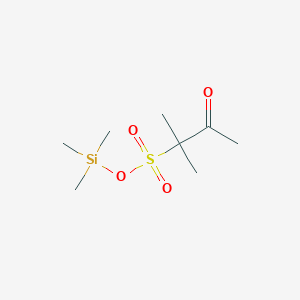
Trimethylsilyl 2-methyl-3-oxobutane-2-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl 2-methyl-3-oxobutane-2-sulfonate is an organic compound characterized by the presence of a trimethylsilyl group attached to a sulfonate ester. This compound is notable for its applications in organic synthesis and its role as a reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 2-methyl-3-oxobutane-2-sulfonate typically involves the reaction of 2-methyl-3-oxobutane-2-sulfonic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylsilyl 2-methyl-3-oxobutane-2-sulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl 2-methyl-3-oxobutane-2-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups.
Biology: The compound can be used in the modification of biomolecules for analytical purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Trimethylsilyl 2-methyl-3-oxobutane-2-sulfonate involves the formation of a stable intermediate through the interaction of the trimethylsilyl group with various functional groups. This intermediate can undergo further reactions to yield the desired products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl chloride: Used for similar purposes in organic synthesis.
Trimethylsilyl trifluoromethanesulfonate: Another reagent used for silylation reactions.
Trimethylsilyl acetate: Used in the protection of hydroxyl groups.
Uniqueness
Trimethylsilyl 2-methyl-3-oxobutane-2-sulfonate is unique due to its specific structure, which combines the properties of a sulfonate ester with a trimethylsilyl group. This combination allows for versatile applications in various chemical reactions and makes it a valuable reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
72458-52-7 |
|---|---|
Molekularformel |
C8H18O4SSi |
Molekulargewicht |
238.38 g/mol |
IUPAC-Name |
trimethylsilyl 2-methyl-3-oxobutane-2-sulfonate |
InChI |
InChI=1S/C8H18O4SSi/c1-7(9)8(2,3)13(10,11)12-14(4,5)6/h1-6H3 |
InChI-Schlüssel |
JQIRMQOBKLLWNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C)(C)S(=O)(=O)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


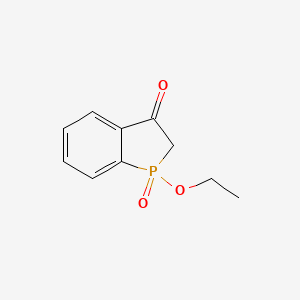
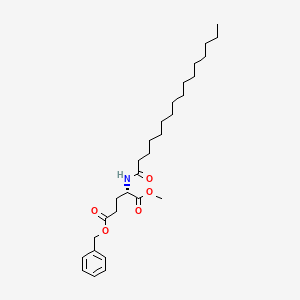
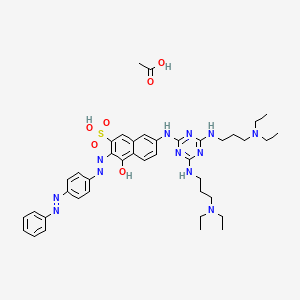
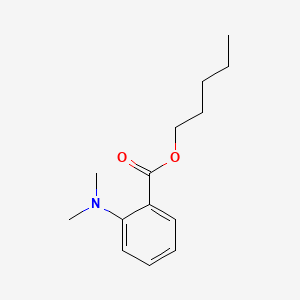
![3',4'-Dimethoxy-2,5-dihydro[1,1'-biphenyl]-4(3H)-one](/img/structure/B14463629.png)
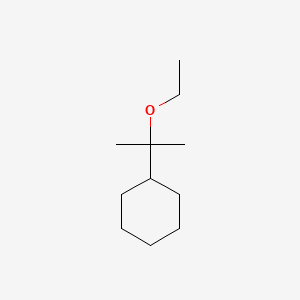
methanone](/img/structure/B14463638.png)
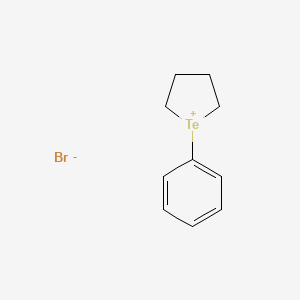
![Triphenyl[2-(trimethylsilyl)phenyl]stibanium chloride](/img/structure/B14463656.png)

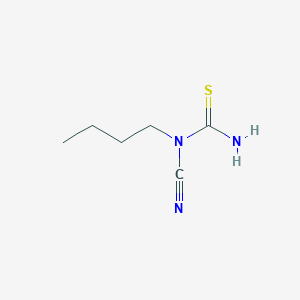
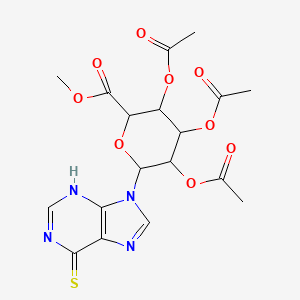
![N-[(Benzyloxy)methyl]-N-butylbutan-1-amine](/img/structure/B14463673.png)
